molecular formula C13H22N4O2 B2435064 tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate CAS No. 1461869-12-4

tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate

Cat. No.: B2435064
CAS No.: 1461869-12-4
M. Wt: 266.345
InChI Key: QHVMMVTUNRJUHT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N4O2 and its molecular weight is 266.345. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

The research on tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate and similar compounds primarily focuses on their structural and chemical properties. For instance, Richter et al. (2009) studied a compound with a 1-methyl-1H-pyrazol-5-yl substituent, analyzing the dihedral angles formed by the pyrazole and piperidine rings (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009). Similarly, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate by Sanjeevarayappa et al. (2015) contributed to understanding the molecular structure and potential applications of this family of compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Synthesis and Applications in Drug Development

Research has also focused on synthesizing various derivatives and exploring their potential applications. Kong et al. (2016) reported the synthesis of a related compound, an intermediate in the production of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016). This highlights the role of such compounds in the development of pharmaceuticals.

Biological Activity and Potential Therapeutic Use

The biological activity of similar compounds has been a subject of interest. For example, Gumireddy et al. (2021) synthesized a piperazine derivative with a second nitrogen atom, indicating its pharmacological potential (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021). Furthermore, Chambers et al. (2004) identified a compound as a functionally selective, inverse agonist at the GABA(A) alpha5 receptors, demonstrating its potential in cognitive enhancement (Chambers, Atack, Carling, Collinson, Cook, Dawson, Ferris, Hobbs, O'connor, Marshall, Rycroft, & Macleod, 2004).

Crystal Structure Analysis

The crystal structure analysis of these compounds is crucial for understanding their chemical behavior and potential applications. Mamat et al. (2012) provided detailed information on the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which is essential for designing molecules with specific properties (Mamat, Flemming, & Köckerling, 2012).

Properties

IUPAC Name

tert-butyl 3-(1-methylpyrazol-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-5-14-11(9-17)10-7-15-16(4)8-10/h7-8,11,14H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVMMVTUNRJUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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